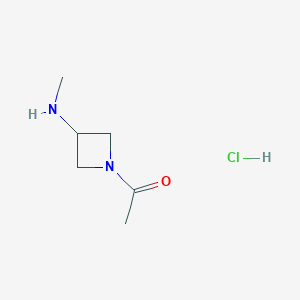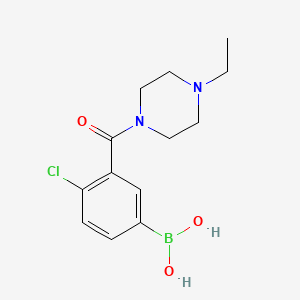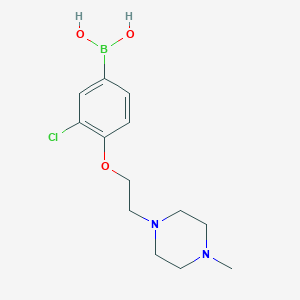
1-(3-(Methylamino)azetidin-1-yl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Methylamino)azetidin-1-yl)ethanone hydrochloride typically involves the reaction of azetidine derivatives with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, where large quantities of the starting materials are reacted in reactors under optimized conditions to maximize yield and purity . The product is then purified using standard techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(3-(Methylamino)azetidin-1-yl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
科学的研究の応用
1-(3-(Methylamino)azetidin-1-yl)ethanone hydrochloride has several scientific research applications, including:
作用機序
The mechanism of action of 1-(3-(Methylamino)azetidin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
1-(3-(Aminomethyl)azetidin-1-yl)ethan-1-one: Similar in structure but with an aminomethyl group instead of a methylamino group.
1-(3-(Hydroxymethyl)azetidin-1-yl)ethan-1-one: Contains a hydroxymethyl group, offering different reactivity and properties.
Uniqueness: 1-(3-(Methylamino)azetidin-1-yl)ethanone hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methylamino group allows for specific interactions and reactivity that differentiate it from similar compounds .
特性
CAS番号 |
2097968-77-7 |
|---|---|
分子式 |
C6H13ClN2O |
分子量 |
164.63 g/mol |
IUPAC名 |
1-[3-(methylamino)azetidin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5(9)8-3-6(4-8)7-2;/h6-7H,3-4H2,1-2H3;1H |
InChIキー |
AFASAJGOYZUGNG-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC(C1)NC.Cl |
正規SMILES |
CC(=O)N1CC(C1)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl)boronic acid](/img/structure/B1434268.png)



![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-4-chlorophenyl)boronic acid](/img/structure/B1434276.png)





![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-chlorophenyl)boronic acid](/img/structure/B1434284.png)

